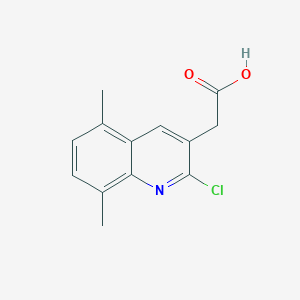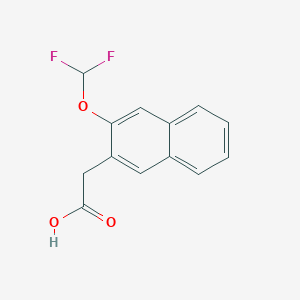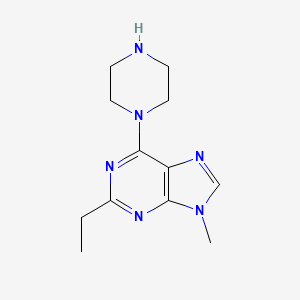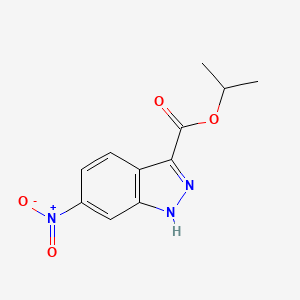
1-(Difluoromethoxy)naphthalene-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-4-acetic acid is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)naphthalene-4-acetic acid typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method involves the use of naphthalene-4-acetic acid as a starting material, which is then reacted with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)naphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and van der Waals interactions with target proteins, leading to changes in their conformation and activity. The acetic acid moiety can participate in acid-base reactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-4-acetic acid can be compared with other naphthalene derivatives such as:
Naphthalene-1-acetic acid: Similar in structure but lacks the difluoromethoxy group, leading to different chemical and biological properties.
Naphthalene-2-acetic acid: Another naphthalene derivative with distinct reactivity and applications.
Indole-3-acetic acid: A well-known plant hormone with different biological functions compared to naphthalene derivatives.
These comparisons highlight the unique properties of this compound, particularly its difluoromethoxy group, which imparts specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
LKIMEBWZXULLTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)



![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
